Cas no 919735-99-2 (2-chloro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide)

2-chloro-N-(3-{1,3-thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide is a specialized organic compound. It features a unique 1,3-thiazolo[5,4-b]pyridin-2-yl group and a trifluoromethyl substituent, contributing to its distinct chemical properties. This compound is well-suited for research applications due to its structural complexity and potential for synthetic transformations.
2-chloro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide structure
919735-99-2 structure
Product Name:2-chloro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide
CAS No:919735-99-2
MF:C19H11ClF3N3O2S2
MW:469.887750864029
CID:5981583
PubChem ID:16825191
Update Time:2025-06-18

2-chloro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide
    • 2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide
    • F0695-0068
    • AKOS032478204
    • 2-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide
    • 919735-99-2
    • 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide
    • Inchi: 1S/C19H11ClF3N3O2S2/c20-14-7-6-12(19(21,22)23)10-16(14)30(27,28)26-13-4-1-3-11(9-13)17-25-15-5-2-8-24-18(15)29-17/h1-10,26H
    • InChI Key: YTQPNVBLSAXVDG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(F)(F)F)C=C1S(NC1C=CC=C(C2=NC3=CC=CN=C3S2)C=1)(=O)=O

Computed Properties

  • Exact Mass: 468.9933311g/mol
  • Monoisotopic Mass: 468.9933311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 109Ų

2-chloro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

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Additional information on 2-chloro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide

Introduction to 2-chloro-N-(3-{1,3-thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 919735-99-2)

2-chloro-N-(3-{1,3-thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 919735-99-2, represents a sophisticated molecular structure that combines several key functional groups, making it a promising candidate for further exploration in drug discovery and development.

The molecular architecture of this compound features a benzene ring substituted with a sulfonamide group at the 1-position and a trifluoromethyl group at the 5-position. Additionally, the phenyl ring is connected to a thiazolo[5,4-b]pyridine moiety through a nitrogen atom at the 3-position. This unique combination of structural elements imparts distinct chemical properties that may contribute to its biological activity and potential therapeutic applications.

The presence of the trifluoromethyl group is particularly noteworthy, as it is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The trifluoromethyl group can influence the electronic properties of the molecule, making it more lipophilic and potentially improving its interaction with biological targets. This feature is especially relevant in the design of kinase inhibitors and other small-molecule drugs where binding affinity and selectivity are critical.

Furthermore, the thiazolo[5,4-b]pyridine scaffold is a heterocyclic compound that has shown promise in various pharmacological contexts. Heterocyclic compounds are widely recognized for their diverse biological activities and are frequently incorporated into drug molecules due to their ability to mimic natural biomolecules and interact with biological receptors. The specific arrangement of nitrogen atoms in the thiazolo[5,4-b]pyridine ring can influence the compound's solubility, bioavailability, and overall pharmacokinetic profile.

In recent years, there has been growing interest in developing novel sulfonamide derivatives as potential therapeutic agents. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide group in 2-chloro-N-(3-{1,3-thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide may contribute to its biological efficacy by facilitating interactions with target enzymes or receptors.

The compound's structure also includes a chloro substituent at the 2-position of the benzene ring. Chloro groups are frequently used in medicinal chemistry due to their ability to modulate electronic properties and influence metabolic pathways. The presence of this chloro group may enhance the compound's reactivity or stability under certain conditions, making it more suitable for further chemical modifications or biological testing.

Recent advancements in computational chemistry and drug design have enabled researchers to more effectively predict the biological activity of complex molecules like 2-chloro-N-(3-{1,3-thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide. High-throughput virtual screening (HTVS) and molecular docking studies have been employed to identify potential binding interactions with target proteins. These computational approaches have accelerated the drug discovery process by allowing researchers to evaluate large libraries of compounds rapidly.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the complex heterocyclic core. These methods are essential for creating intricate molecular structures that mimic natural products or exhibit novel biological activities.

Evaluation of the pharmacological properties of 2-chloro-N-(3-{1,3-thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide is currently underway in various research laboratories. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions such as cancer or inflammation. Further preclinical studies are necessary to confirm these findings and explore potential therapeutic applications.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into drug molecules can significantly alter their pharmacological properties. For instance, fluorine atoms can increase metabolic stability by preventing oxidative degradation and enhance binding affinity by improving hydrophobic interactions. The trifluoromethyl group in this compound is likely responsible for many of these effects.

The thiazolo[5,4-b]pyridine moiety is particularly interesting due to its structural similarity to known bioactive molecules. This scaffold has been explored in various drug classes, including antiviral and anticancer agents. The nitrogen atoms within the thiazole ring can form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. Additionally, the pyridine ring can interact with aromatic residues in proteins through π-stacking interactions.

In conclusion, 2-chloro-N-(3-{1,3-thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 919735-99-2) is a structurally complex organic compound with significant potential for further exploration in pharmaceutical research. Its unique combination of functional groups and heterocyclic scaffolds makes it an attractive candidate for drug discovery efforts aimed at developing novel therapeutic agents.

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